molecular formula C8H5ClF3NO B6158654 3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one CAS No. 2228732-12-3

3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one

Cat. No. B6158654
CAS RN: 2228732-12-3
M. Wt: 223.6
InChI Key:
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Description

3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one, or 3-CF-PYR, is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound, which means it contains both carbon and fluorine atoms. 3-CF-PYR has been used in a variety of scientific research applications due to its unique properties, including its ability to form strong hydrogen bonds, its low toxicity, and its low melting point.

Scientific Research Applications

3-CF-PYR has been used in a number of scientific research applications, such as organic synthesis, drug discovery, and material science. In organic synthesis, 3-CF-PYR can be used to form strong hydrogen bonds, which can be used to synthesize a variety of compounds. In drug discovery, 3-CF-PYR can be used to synthesize compounds that can act as drugs or drug precursors. In material science, 3-CF-PYR can be used to synthesize materials with unique properties, such as low toxicity and low melting points.

Mechanism of Action

The mechanism of action of 3-CF-PYR is not fully understood. However, it is believed that the compound acts by forming strong hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, 3-CF-PYR can also act as a catalyst in certain reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CF-PYR are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. In addition, 3-CF-PYR can also act as an antioxidant, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CF-PYR in lab experiments is its ability to form strong hydrogen bonds. This makes it useful for synthesizing a variety of compounds. In addition, 3-CF-PYR is also relatively inexpensive and easy to obtain. However, one limitation of using 3-CF-PYR in lab experiments is its toxicity. Therefore, it should be handled with care and appropriate safety precautions should be taken.

Future Directions

There are a number of potential future directions for 3-CF-PYR. One potential direction is to explore its potential as a drug or drug precursor. Another potential direction is to explore its potential as a catalyst in organic synthesis reactions. Finally, 3-CF-PYR could also be explored for its potential as a material for use in material science applications.

Synthesis Methods

3-CF-PYR can be synthesized through a variety of methods, including a Grignard reaction, a Wittig reaction, a Sonogashira coupling, and a Heck reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, which is a magnesium halide, to form a carboxylic acid. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Sonogashira coupling involves the reaction of an alkyne and an aryl halide to form a carbon-carbon bond. Finally, the Heck reaction involves the reaction of an alkenyl halide with palladium to form an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves the reaction of 6-chloropyridine-3-carbaldehyde with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "6-chloropyridine-3-carbaldehyde", "1,1,1-trifluoroacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-chloropyridine-3-carbaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 1,1,1-trifluoroacetone to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2228732-12-3

Product Name

3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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